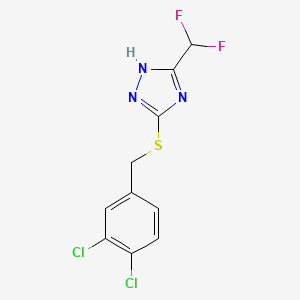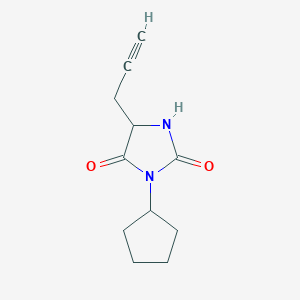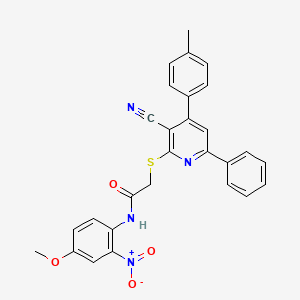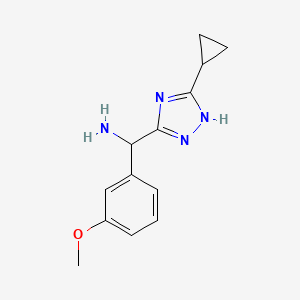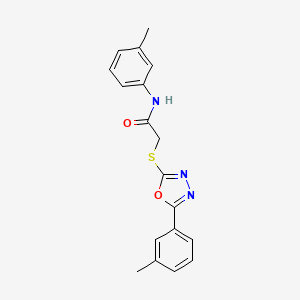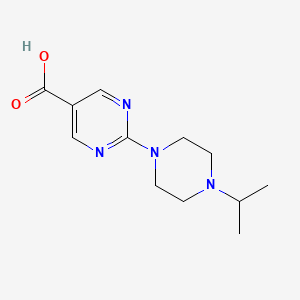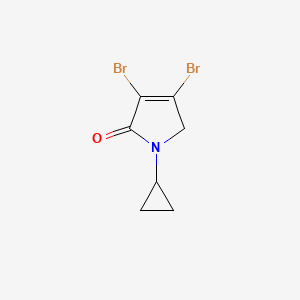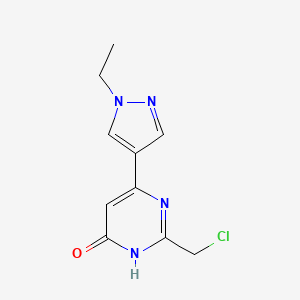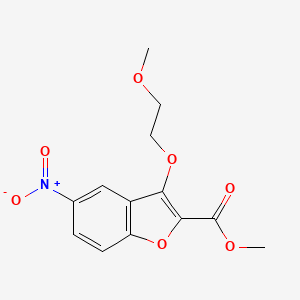
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a nitro group, a methoxyethoxy group, and a carboxylate ester group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by esterification. The nitration process involves the introduction of a nitro group into the benzofuran ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents, along with advanced purification techniques like crystallization and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 3-(2-methoxyethoxy)-5-aminobenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylic acid and methanol.
科学研究应用
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Biology: Used as a probe to study biological pathways and interactions due to its unique chemical structure.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
Similar Compounds
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate: Unique due to the presence of both a nitro group and a methoxyethoxy group on the benzofuran ring.
Methyl 3-(2-methoxyethoxy)-benzofuran-2-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 5-nitrobenzofuran-2-carboxylate: Lacks the methoxyethoxy group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacophore, while the methoxyethoxy group improves its solubility and bioavailability.
属性
分子式 |
C13H13NO7 |
|---|---|
分子量 |
295.24 g/mol |
IUPAC 名称 |
methyl 3-(2-methoxyethoxy)-5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO7/c1-18-5-6-20-11-9-7-8(14(16)17)3-4-10(9)21-12(11)13(15)19-2/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
NEECLEHLGLBSFX-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


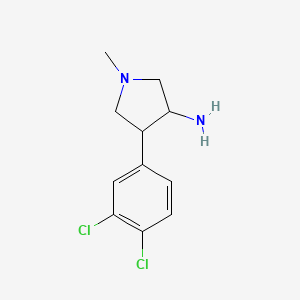
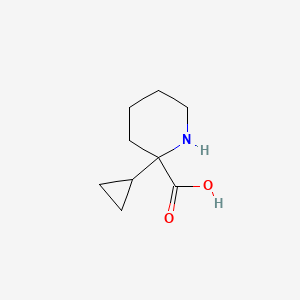
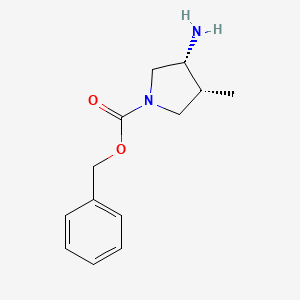
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
